1-(4-Chlorophenyl)-3-cyanoguanidine

Description

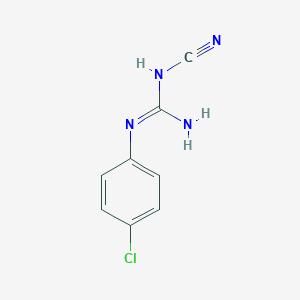

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-cyanoguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-6-1-3-7(4-2-6)13-8(11)12-5-10/h1-4H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEJOUCPQDFPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)NC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163933 | |

| Record name | 1-(4-Chlorophenyl)-3-cyanoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1482-62-8 | |

| Record name | N-(4-Chlorophenyl)-N′-cyanoguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-3-cyanoguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1482-62-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorophenyl)-3-cyanoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-3-cyanoguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-CHLOROPHENYL)-3-CYANOGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X27G052788 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chlorophenyl)-3-cyanoguanidine (CAS: 1482-62-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)-3-cyanoguanidine, also known by its CAS number 1482-62-8, is a halo-aryl substituted guanidine derivative.[1] Primarily recognized as a key intermediate in the synthesis of the antimalarial drug proguanil, this compound holds significance in pharmaceutical development.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known applications. While direct biological activity and detailed toxicological studies on this compound are not extensively documented in publicly available literature, its structural relationship to proguanil suggests a potential avenue for investigation as a dihydrofolate reductase (DHFR) inhibitor. This document consolidates available data, presents experimental protocols for its synthesis and potential biological evaluation, and utilizes visualizations to illustrate key processes.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[4] It is characterized by the presence of a cyanoguanidine functional group attached to a para-chlorophenyl moiety.[5] The compound is noted for its stability under various environmental conditions.[4][5] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1482-62-8 | [5] |

| Molecular Formula | C₈H₇ClN₄ | [5] |

| Molecular Weight | 194.62 g/mol | [5] |

| IUPAC Name | 2-(4-chlorophenyl)-1-cyanoguanidine | [5] |

| Melting Point | 202-204 °C | [1] |

| Boiling Point | 340.2 °C at 760 mmHg | [1] |

| Density | 1.34 g/cm³ | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| Appearance | White to off-white crystalline solid | [4] |

| pKa (Predicted) | 4.92 ± 0.10 | [1] |

Synthesis and Manufacturing

The synthesis of this compound is a critical step in the production of proguanil. The most commonly cited method involves the reaction of 4-chloroaniline with sodium dicyanamide.

Experimental Protocol: Synthesis of this compound

While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be inferred from related patent literature. The following is a representative protocol:

Materials:

-

4-Chloroaniline

-

Sodium dicyanamide

-

Hydrochloric acid

-

Suitable solvent (e.g., water, ethanol)

-

Copper sulfate pentahydrate (as a catalyst, optional)

Procedure:

-

Dissolve 4-chloroaniline in a suitable solvent system, such as a mixture of ethanol and water.

-

Add sodium dicyanamide to the solution.

-

If a catalyst is used, a solution of copper sulfate pentahydrate can be added to the reaction mixture.

-

The mixture is then heated to reflux for a specified period, typically several hours, to facilitate the condensation reaction.

-

Reaction progress can be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated. This may involve filtration to collect the precipitated solid.

-

The crude product can be further purified by recrystallization from a suitable solvent to achieve the desired purity.

Biological Activity and Mechanism of Action

Currently, there is a lack of direct scientific research on the specific mechanism of action of this compound.[5] Its primary significance lies in its role as a precursor to proguanil, an established antimalarial drug.[5]

Proguanil is a prodrug that is metabolized in the body to its active form, cycloguanil.[6] Cycloguanil functions by inhibiting the enzyme dihydrofolate reductase (DHFR) in the malaria parasite.[6][7] This enzyme is crucial for the parasite's folate metabolism, a pathway essential for the synthesis of nucleic acids and subsequent survival and replication.[5] Given that this compound is a direct precursor to proguanil, it is plausible that it may exhibit some affinity for DHFR, although this has not been experimentally verified in published studies.

Interaction studies, likely employing techniques such as molecular docking and in vitro assays, would be necessary to elucidate any direct biological effects of this compound.[5]

Representative Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

To assess the potential biological activity of this compound as a DHFR inhibitor, a standard spectrophotometric assay can be employed. This protocol is a general representation and would require optimization for the specific compound.

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). An inhibitor will slow down this reaction rate.[8]

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Positive control inhibitor (e.g., Methotrexate)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound or control to each well.

-

Initiate the reaction by adding the NADPH and DHF solutions.

-

Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals for a set period.

-

The rate of decrease in absorbance is proportional to the DHFR activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Toxicology and Safety

The available toxicological data for this compound is limited. It is classified as causing skin, eye, and respiratory irritation. Safety data sheets recommend avoiding breathing dust and thorough washing after handling.

Table 2: Acute Toxicity Data

| Test Type | Route of Exposure | Species | Dose | Source |

| LDLo (Lowest published lethal dose) | Unreported | Rat | 150 mg/kg | ChemSRC |

| LD₅₀ (Lethal dose, 50% kill) | Intravenous | Mouse | 100 mg/kg | ChemSRC |

Further comprehensive toxicological studies are required to fully characterize the safety profile of this compound.

Applications and Future Directions

The primary application of this compound is as a crucial intermediate in the synthesis of antimalarial drugs, particularly proguanil.[2] Its structural features, including the aromatic ring, cyano group, and guanidine moiety, also suggest potential applications in organic synthesis and materials science.[5]

Future research could focus on several key areas:

-

Direct Biological Activity: Investigating the potential antimalarial or other therapeutic activities of the compound itself, particularly its interaction with DHFR.

-

Analogue Synthesis: Using this compound as a scaffold to synthesize novel derivatives with enhanced biological properties.

-

Toxicological Profiling: Conducting comprehensive in vitro and in vivo toxicological studies to establish a detailed safety profile.

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its established role as a precursor to the antimalarial drug proguanil. While its own biological activity remains largely unexplored, its chemical properties and synthetic accessibility make it a valuable molecule. Further research into its potential pharmacological effects, particularly as a DHFR inhibitor, is warranted and could open new avenues for drug discovery. The information and representative protocols provided in this guide serve as a foundational resource for researchers and scientists working with or interested in this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. assaygenie.com [assaygenie.com]

- 4. CAS 1482-62-8: N-(4-Chlorophenyl)-N′-cyanoguanidine [cymitquimica.com]

- 5. Buy this compound | 1482-62-8 [smolecule.com]

- 6. veeprho.com [veeprho.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(4-Chlorophenyl)-3-cyanoguanidine: Synthesis, Characterization, and Application in Antimalarial Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-3-cyanoguanidine, a key intermediate in the synthesis of antimalarial agents. The document details its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and methods for its characterization. Furthermore, it elucidates the compound's role in the broader context of antimalarial drug action, specifically its conversion to proguanil and the subsequent inhibition of the dihydrofolate reductase pathway in Plasmodium falciparum.

Molecular Structure and Physicochemical Properties

This compound, also known as Proguanil USP Related Compound E, is an organic compound with the molecular formula C₈H₇ClN₄.[1][2] Its structure features a 4-chlorophenyl group attached to a cyanoguanidine moiety.

The key identifiers and physicochemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(4-chlorophenyl)-1-cyanoguanidine[3] |

| CAS Number | 1482-62-8[2] |

| Molecular Formula | C₈H₇ClN₄[1][2] |

| Molecular Weight | 194.62 g/mol [2] |

| SMILES | C1=CC(=CC=C1N=C(N)NC#N)Cl[3] |

| InChI Key | JMEJOUCPQDFPFK-UHFFFAOYSA-N[3] |

| Synonyms | N-(4-Chlorophenyl)-N'-cyanoguanidine, p-Chlorophenyldicyandiamide, Proguanil Related Compound E[4][5] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 202-204 °C | [5] |

| Boiling Point | 340.2 °C at 760 mmHg | [5] |

| Density | 1.34 g/cm³ | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| Appearance | White to off-white crystalline solid | [6] |

Synthesis of this compound

The primary synthetic route to this compound is the reaction of 4-chloroaniline or its hydrochloride salt with dicyandiamide (2-cyanoguanidine).[7] While the seminal work was published in 1959, this guide provides a detailed experimental protocol inferred from general procedures for analogous biguanide syntheses.[8]

Experimental Protocol

Reaction Scheme:

4-Chloroaniline Hydrochloride + Dicyandiamide → this compound

Materials and Reagents:

-

4-Chloroaniline hydrochloride

-

Dicyandiamide (Cyanoguanidine)

-

Toluene

-

Aqueous Hydrochloric Acid (HCl)

-

Aqueous Ammonium Hydroxide (NH₄OH)

-

Ethanol

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dicyandiamide (1.0 equivalent) and toluene.

-

Addition of Amine: Add 4-chloroaniline hydrochloride (1.1 equivalents) to the suspension.

-

Reaction: Add a 50:50 mixture of water and concentrated hydrochloric acid dropwise to the stirred mixture. Heat the reaction mixture to reflux and maintain for 10-16 hours.[8]

-

Work-up: After cooling to room temperature, the resulting solid is collected. The crude product is then neutralized with a dilute solution of ammonium hydroxide.[8]

-

Purification: The solvent is removed under reduced pressure. The residue is washed with water. The crude solid product is then recrystallized from ethanol to yield pure this compound.[8]

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the compound's structure and available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.2 - 7.5 | m | Aromatic protons |

| 6.5 - 7.0 | br s | Amine protons | |

| ¹³C | ~160 | s | Guanidine carbon (C=N) |

| ~135 | s | Aromatic carbon (C-Cl) | |

| ~129 | s | Aromatic carbons (CH) | |

| ~121 | s | Aromatic carbons (CH) | |

| ~118 | s | Cyano carbon (C≡N) |

Note: NMR spectra should be recorded in a suitable deuterated solvent such as DMSO-d₆.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3200 | N-H | Stretching |

| ~2210 | C≡N | Stretching |

| 1650 - 1550 | C=N | Stretching |

| 1600 - 1450 | C=C | Aromatic ring stretching |

| ~830 | C-H | Aromatic out-of-plane bending (para-substituted) |

| ~1100 | C-Cl | Stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Table 5: Expected Mass Spectrometry Data

| Ion | [M+H]⁺ |

| Expected m/z | 195.04 |

High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed by reverse-phase HPLC. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like formic acid for Mass-Spec compatibility.[9]

Role in Antimalarial Drug Action

This compound is not typically used as an active pharmaceutical ingredient itself. Its primary importance lies in its role as a direct precursor to the biguanide antimalarial drug, proguanil. Proguanil is a prodrug that is metabolized in the body to its active form, cycloguanil.[10]

Cycloguanil is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) in the malaria parasite, Plasmodium falciparum.[10] This enzyme is crucial for the parasite's folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. By inhibiting DHFR, cycloguanil disrupts DNA replication and repair, ultimately leading to the death of the parasite.[10]

Dihydrofolate Reductase Inhibition Pathway

Caption: The metabolic activation of proguanil to cycloguanil and its subsequent inhibition of the parasite's dihydrofolate reductase.

References

- 1. rsc.org [rsc.org]

- 2. This compound | 1482-62-8 [chemicalbook.com]

- 3. This compound | C8H7ClN4 | CID 15140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. molcan.com [molcan.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 1482-62-8 [amp.chemicalbook.com]

- 7. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(4-chlorophenyl)biguanide synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)-3-cyanoguanidine from 4-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-chlorophenyl)-3-cyanoguanidine, a key intermediate in the preparation of the antimalarial drug proguanil, from 4-chloroaniline. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Introduction

This compound is a crucial building block in the synthesis of biguanide-based pharmaceuticals, most notably the antimalarial agent proguanil. The reliable and efficient synthesis of this intermediate is of significant interest to the pharmaceutical industry and researchers in medicinal chemistry. This guide outlines a common and effective method for its preparation starting from the readily available precursor, 4-chloroaniline.

Synthetic Pathway

The primary synthetic route to this compound involves the reaction of 4-chloroaniline with a cyanoguanidine source, such as dicyandiamide or sodium dicyanamide. The reaction proceeds via nucleophilic addition of the amino group of 4-chloroaniline to one of the nitrile groups of the cyanoguanidine moiety.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis are prevalent in the literature, differing in the choice of cyanoguanidine source and reaction conditions.

Method 1: Reaction with Dicyandiamide in an Organic Solvent

This method, adapted from general procedures for the synthesis of related biguanides, utilizes dicyandiamide in a non-polar organic solvent.

Materials:

-

4-Chloroaniline

-

Dicyandiamide (Cyanoguanidine)

-

Toluene

-

Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH₄OH)

-

Ethanol

Procedure:

-

To a solution of dicyandiamide (1.0 equivalent) in toluene, add 4-chloroaniline (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 15-30 minutes.

-

Slowly add a 50:50 mixture of concentrated hydrochloric acid and water.

-

Heat the mixture to reflux and maintain for 3-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a dilute solution of ammonium hydroxide.

-

Remove the solvent under reduced pressure.

-

Wash the resulting residue with water.

-

Recrystallize the crude product from ethanol to afford pure this compound.

Method 2: Reaction with Sodium Dicyanamide in an Aqueous Medium

This alternative procedure employs sodium dicyanamide in an aqueous acidic medium, which can be advantageous in terms of cost and environmental impact.

Materials:

-

4-Chloroaniline

-

Sodium dicyanamide

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Water

Procedure:

-

Combine 4-chloroaniline (1.0 equivalent) and sodium dicyanamide (1.0 equivalent) in water.

-

Add hydrochloric acid to the mixture.

-

Heat the reaction mixture to 50-90°C and maintain for approximately 18 hours.

-

Monitor the reaction for completion using TLC.

-

Upon completion, cool the reaction mixture.

-

Neutralize the mixture by adding a solution of sodium bicarbonate.

-

The product will precipitate out of the solution.

-

Filter the solid, wash with water, and dry to obtain this compound. A reported yield for this method is approximately 78.3%.[1]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₈H₇ClN₄ | [2][3] |

| Molecular Weight | 194.62 g/mol | [2][3] |

| Melting Point | 202-204 °C | [1][4] |

| Appearance | White to off-white solid | |

| Yield (Method 2) | ~78.3% | [1] |

Spectroscopic Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

-

¹³C NMR: A ¹³C NMR spectrum is available on PubChem, providing evidence for the carbon framework of the molecule.[2]

-

FTIR: The FTIR spectrum is expected to show characteristic peaks for N-H stretching, C≡N (nitrile) stretching, and C=N stretching, as well as aromatic C-H and C=C vibrations.

-

Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound.

Note: Detailed, publicly available spectra for ¹H NMR, FTIR, and Mass Spectrometry are limited. Researchers should perform these analyses on their synthesized product for full characterization.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

-

4-Chloroaniline is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Cyanoguanidine and sodium dicyanamide can be harmful if swallowed or inhaled.

-

Hydrochloric acid is corrosive. Handle with care.

-

Standard laboratory safety practices should be followed throughout the experimental procedures.

Conclusion

The synthesis of this compound from 4-chloroaniline is a well-established process crucial for the production of important pharmaceuticals. This guide provides the necessary details for researchers and professionals in the field to successfully replicate and understand this synthesis. The choice between the two presented methods may depend on available resources, desired scale, and environmental considerations. For rigorous quality control, full spectroscopic characterization of the final product is highly recommended.

References

An In-depth Technical Guide on the Mechanism of Action of 1-(4-Chlorophenyl)-3-cyanoguanidine and its Antimalarial Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: From Chemical Intermediate to Active Antimalarial Agent

1-(4-Chlorophenyl)-3-cyanoguanidine is a halo-aryl substituted guanidine derivative primarily recognized as a chemical intermediate in the synthesis of biguanide antimalarial drugs, such as proguanil. While this compound itself is not the active pharmacological agent, it is a critical precursor to compounds that have a well-defined mechanism of action against Plasmodium falciparum, the deadliest species of malaria parasite.

Proguanil, a prodrug, is metabolized in the liver to its active form, cycloguanil.[1] Cycloguanil is a potent inhibitor of the parasite's dihydrofolate reductase (DHFR), an essential enzyme for its survival.[2][3] This technical guide will focus on the mechanism of action of cycloguanil and the structurally related, highly potent DHFR inhibitor, WR-99210, as their activities represent the ultimate biological effect stemming from the chemical class of this compound.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

The primary molecular target for cycloguanil and WR-99210 in Plasmodium falciparum is the enzyme dihydrofolate reductase (DHFR).[3][4] This enzyme is a critical component of the folate biosynthesis pathway, which is essential for the parasite's ability to synthesize nucleic acids and certain amino acids.[5][6]

The Folate Biosynthesis Pathway in Plasmodium falciparum

Plasmodium falciparum can synthesize folates de novo.[7] The folate pathway provides the necessary one-carbon units for the synthesis of pyrimidines (like thymidylate) and purines, which are the building blocks of DNA.[5] The enzyme DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[5][6] THF is then converted into various cofactors that are essential for DNA synthesis and repair.[8] By inhibiting DHFR, cycloguanil and WR-99210 block the regeneration of THF, leading to a depletion of essential DNA precursors.[4][8] This ultimately halts parasite replication and leads to its death.[1]

Molecular Interaction with DHFR

Cycloguanil and WR-99210 act as competitive inhibitors of DHFR, binding to the active site of the enzyme with high affinity.[8] Their chemical structures mimic that of the natural substrate, DHF.[8] This binding physically obstructs the access of DHF to the catalytic site, preventing its reduction to THF.[8] The selectivity of these drugs for the parasite's DHFR over the human enzyme is a key factor in their therapeutic window. This selectivity is attributed to structural differences in the active sites of the respective enzymes.[8] WR-99210, in particular, features a flexible side chain that allows it to bind tightly to both wild-type and mutant forms of P. falciparum DHFR, overcoming some common resistance mutations.[9]

Quantitative Data: In Vitro Activity

The inhibitory potency of cycloguanil and WR-99210 is quantified by their 50% inhibitory concentration (IC50) against the DHFR enzyme and the whole parasite, as well as by their inhibition constant (Ki) for the enzyme.

Table 1: Inhibitory Activity of Cycloguanil against P. falciparum

| Parameter | Strain / Condition | Value | Reference |

| IC50 (Whole Parasite) | Susceptible Isolates | 11.1 nM (mean) | [10] |

| Resistant Isolates | 2,030 nM (mean) | [10] | |

| IC50 (DHFR Enzyme) | Susceptible | ~1 nM | [11] |

Note: IC50 values can vary depending on the specific parasite strain and assay conditions.

Table 2: Inhibitory Activity of WR-99210 against P. falciparum

| Parameter | Strain / Condition | Value | Reference |

| IC50 (Whole Parasite) | NF54 (Antifolate-sensitive) | 0.056 nM | [4] |

| Dd2 (Resistant to other antifolates) | 0.62 nM | [4] | |

| IC50 (DHFR Enzyme) | - | <0.075 nM | [12] |

| Ki (DHFR Enzyme) | P. falciparum DHFR-TS | 1.1 nM | [13] |

| Human DHFR | 12 nM | [13] |

Note: The lower IC50 and Ki values for WR-99210 indicate its higher potency compared to cycloguanil.

Experimental Protocols

DHFR Enzyme Inhibition Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Materials:

-

Recombinant P. falciparum DHFR-TS

-

Assay Buffer (e.g., 50 mM TES pH 7.0, 75 mM β-mercaptoethanol, 1 mM EDTA, 1 mg/mL BSA)

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Test compounds (Cycloguanil, WR-99210) dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Reagents: Prepare stock solutions of DHF, NADPH, and test compounds. Create serial dilutions of the test compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

DHFR enzyme solution

-

Test compound dilution (or DMSO for control)

-

-

Pre-incubation: Incubate the plate at room temperature for 5-10 minutes.

-

Initiate Reaction: Add the NADPH solution to all wells, followed by the DHF solution to start the reaction.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Normalize the rates to the control (no inhibitor) to determine the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

-

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This is a high-throughput fluorescence-based assay to determine the IC50 of a compound against the erythrocytic stages of P. falciparum. It quantifies parasite proliferation by measuring the amount of parasitic DNA using the SYBR Green I dye.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Human erythrocytes (O+)

-

Complete culture medium (e.g., RPMI 1640 with supplements)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

SYBR Green I lysis buffer

-

Microplate fluorescence reader

-

Humidified, gassed incubator (5% CO2, 5% O2, 90% N2)

Procedure:

-

Prepare Drug Plates: Create serial dilutions of the test compounds in complete culture medium in a 96-well plate.

-

Prepare Parasite Inoculum: Prepare a suspension of P. falciparum-infected erythrocytes at a desired parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%) in complete culture medium.

-

Inoculation: Add the parasite inoculum to each well of the drug-containing plate. Include control wells with no drug (positive growth control) and uninfected erythrocytes (background control).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed chamber.

-

Lysis and Staining: Add SYBR Green I lysis buffer to each well. Mix and incubate in the dark at room temperature for 1-2 hours.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis:

-

Subtract the background fluorescence (uninfected erythrocytes) from all readings.

-

Normalize the fluorescence values to the positive growth control (100% growth).

-

Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

-

References

- 1. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]

- 2. Cycloguanil - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the folate pathway in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasmodium falciparum: a paradigm for alternative folate biosynthesis in diverse microorganisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Driving antimalarial design through understanding of target mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1-(4-Chlorophenyl)-3-cyanoguanidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-3-cyanoguanidine, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), presents unique challenges and opportunities in drug development due to its physicochemical properties. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and a workflow for analysis.

Core Data Presentation: Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on available safety data sheets and chemical database entries, a qualitative solubility profile can be summarized. The compound generally exhibits low solubility in most common organic solvents.

| Solvent | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[1] |

| Methanol | Not Specified | Slightly Soluble[1] |

| Water | Not Specified | Low Solubility[2][3] |

| Most Organic Solvents | Not Specified | Low Solubility[2][3] |

Note: "Slightly Soluble" and "Low Solubility" are qualitative terms and indicate that precise quantitative data is not publicly available. The determination of exact solubility values requires experimental investigation.

Experimental Protocols: Determining Solubility

A robust and reliable method for determining the solubility of a compound like this compound is the isothermal shake-flask method . This method involves equilibrating a suspension of the solid compound in the solvent of interest at a constant temperature and then measuring the concentration of the dissolved solute in the supernatant.

Principle

An excess amount of the solid this compound is added to a known volume of the organic solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium, ensuring the solution is saturated. After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Materials and Equipment

-

Analyte: this compound (solid, purity >99%)

-

Solvents: A range of organic solvents of analytical grade (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Dimethyl Sulfoxide)

-

Glass vials with screw caps

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Detailed Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several glass vials. The excess amount ensures that saturation is achieved.

-

Add a precise volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a constant speed for a predetermined equilibration time (e.g., 24 to 72 hours). Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To separate the supernatant from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified duration (e.g., 15 minutes).

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

For further clarification, filter the withdrawn supernatant through a syringe filter compatible with the organic solvent.

-

-

Quantitative Analysis:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer is often a good starting point.[4]

-

The UV detector wavelength should be set to the maximum absorbance of this compound.

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the filtered supernatant (appropriately diluted if necessary) and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent. Aromatic compounds typically show strong absorbance in the UV region.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to construct a calibration curve according to the Beer-Lambert law.

-

Measure the absorbance of the filtered supernatant (appropriately diluted if necessary) and calculate the concentration using the calibration curve.

-

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of mg/mL or mol/L.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound using the shake-flask method followed by HPLC analysis.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound remains scarce in public literature, this guide provides a framework for its experimental determination. The detailed shake-flask protocol, coupled with robust analytical techniques like HPLC, will enable researchers and drug development professionals to generate the critical data needed for process optimization and formulation development. The provided workflow diagram offers a clear visual representation of the necessary steps to achieve reliable and reproducible solubility measurements. Further research to populate the solubility data table with quantitative values across a range of pharmaceutically relevant solvents is highly encouraged.

References

Technical Guide: Spectral Analysis of 1-(4-Chlorophenyl)-3-cyanoguanidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-3-cyanoguanidine is a key chemical intermediate and a known impurity in the synthesis of the antimalarial drug Proguanil.[1][2] Identified as Proguanil Related Compound E by the United States Pharmacopeia (USP), its characterization is crucial for quality control and regulatory compliance in pharmaceutical manufacturing.[2][3] This document provides a comprehensive overview of the available spectral data for this compound (CAS No. 1482-62-8), including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Chemical Structure and Properties:

-

IUPAC Name: 2-(4-chlorophenyl)-1-cyanoguanidine[4]

-

Synonyms: Proguanil Related Compound E, p-Chlorophenyldicyandiamide[3][5]

-

Molecular Formula: C₈H₇ClN₄[4]

-

Molecular Weight: 194.62 g/mol [4]

Spectral Data Summary

The following tables summarize the spectral data for this compound. While this compound is available as a certified reference material, complete spectral data sets are not always publicly disseminated.[6] The information presented is compiled from available sources and analogous compounds.

Table 1: NMR Spectral Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Assignment |

| ¹H NMR | DMSO-d₆ | Data not publicly available | Aromatic protons, Amine protons |

| ¹³C NMR | DMSO-d₆ | Data not publicly available | Aromatic carbons, Guanidine carbon, Cyano carbon |

| ¹⁵N NMR | DMSO-d₆ | Data reported in literature[7] | Guanidine and cyano nitrogens |

Note: A study by Cunningham and Wan (1996) in Magnetic Resonance in Chemistry reported the ¹⁵N NMR data for this compound.[7]

Table 2: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Expected Appearance |

| ~3400-3200 | N-H stretching | Broad to medium peaks |

| ~2210 | C≡N stretching (cyano group) | Sharp, strong peak |

| ~1650 | C=N stretching (guanidine) | Strong peak |

| ~1600-1475 | C=C stretching (aromatic ring) | Multiple sharp peaks |

| ~830 | C-H out-of-plane bending (para-substituted ring) | Strong peak |

| ~750 | C-Cl stretching | Medium to strong peak |

Note: The specific peak values are based on characteristic vibrational frequencies for the functional groups present in the molecule. For a related compound, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, the N-H and C≡N stretching vibrations were observed at 3193 cm⁻¹ and 2218 cm⁻¹, respectively.[8]

Table 3: Mass Spectrometry Data

| Technique | m/z | Assignment |

| Electron Impact (EI) or Electrospray (ESI) | ~194/196 | [M]⁺˙ / [M+H]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| Data not publicly available | Fragmentation pattern |

Note: The molecular ion peak is expected to show a characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for this compound are not publicly available. However, the following methodologies, adapted from the analysis of structurally similar compounds, serve as a reliable guide.[8]

NMR Spectroscopy:

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Proton-decoupled carbon spectra are acquired. A sufficient number of scans and a relaxation delay are used to ensure quantitative accuracy of all carbon signals.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: The solid sample is analyzed using either the KBr pellet technique or an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

ATR: A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a single quadrupole instrument, with an electrospray ionization (ESI) or electron impact (EI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Data Acquisition: For ESI, the sample solution is infused directly into the source. For EI, a direct insertion probe may be used. The mass spectrum is acquired over a suitable m/z range (e.g., 50-500).

Logical Relationships and Synthesis Workflow

This compound is a critical compound in the synthesis of Proguanil. It can be both a precursor and an impurity, arising from the reaction of 4-chloroaniline with dicyandiamide.

Caption: Synthetic pathway showing the formation of this compound.

Conclusion

The spectral characterization of this compound is essential for ensuring the quality and purity of the antimalarial drug Proguanil. While complete, publicly available datasets are scarce, the information provided in this guide, based on its status as a pharmaceutical reference standard and data from analogous compounds, offers a robust framework for its identification and analysis. Researchers are encouraged to acquire spectral data on their own certified reference materials for definitive characterization.

References

- 1. Buy this compound | 1482-62-8 [smolecule.com]

- 2. This compound | 1482-62-8 [chemicalbook.com]

- 3. Proguanil Related Compound E - this compound [sigmaaldrich.com]

- 4. This compound | C8H7ClN4 | CID 15140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(4-Chlorophenyl)-N′-cyanoguanidine | LGC Standards [lgcstandards.com]

- 6. dev.klivon.com [dev.klivon.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. mdpi.com [mdpi.com]

The Diverse Biological Activities of Cyanoguanidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyanoguanidine scaffold has emerged as a versatile pharmacophore in modern drug discovery, leading to the development of therapeutic agents with a wide array of biological activities. This technical guide provides an in-depth overview of the pharmacological properties of cyanoguanidine derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Biased μ-Opioid Receptor Agonists for Pain Management

Cyanoguanidine derivatives have been successfully developed as biased agonists of the μ-opioid receptor (MOR), offering the potential for potent analgesia with a reduced side effect profile compared to traditional opioids. These compounds selectively activate the G-protein signaling pathway, which is associated with analgesia, while minimally engaging the β-arrestin pathway, implicated in adverse effects such as respiratory depression and constipation.[1]

A notable example is the structural modification of PZM21 to incorporate a 2-cyanoguanidine scaffold, leading to compounds like I-11 which exhibit significant analgesic effects comparable to morphine while avoiding β-arrestin2 pathway activation.[1]

Signaling Pathways: G-Protein vs. β-Arrestin

The differential signaling of biased MOR agonists is crucial for their improved therapeutic window. The following diagram illustrates the two main signaling cascades initiated by MOR activation.

Quantitative Data

The following table summarizes the in vitro activity of representative biased cyanoguanidine MOR agonists.

| Compound | G-Protein Activation (cAMP Inhibition) EC50 (nM) | β-Arrestin2 Recruitment EC50 (nM) |

| PZM21 | 4.6 | >10,000 (undetectable)[2] |

| PZM21 Derivative (6a) | - | Negligible at <100 µM[3] |

| Morphine | - | 621.5[3] |

Experimental Protocols

G-Protein Activation Assay (cAMP Inhibition)

This assay quantifies the activation of the Gi/o-protein signaling pathway by measuring the inhibition of adenylyl cyclase activity, which results in a reduced intracellular concentration of cyclic AMP (cAMP).

-

Cell Culture: HEK293 cells stably expressing the human μ-opioid receptor are cultured in an appropriate medium.

-

Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test compound.

-

Stimulation: Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated.

β-Arrestin2 Recruitment Assay

This assay measures the recruitment of β-arrestin2 to the activated MOR, a key step in the β-arrestin signaling pathway.

-

Cell Line: U2OS cells stably co-expressing the human μ-opioid receptor and a β-arrestin2-enzyme fragment complementation (EFC) system (e.g., PathHunter®) are used.

-

Assay Preparation: Cells are plated in 384-well plates and incubated.

-

Compound Incubation: Cells are treated with a range of concentrations of the test compound.

-

Signal Detection: The EFC signal, which is proportional to the amount of β-arrestin2 recruited to the receptor, is measured using a chemiluminescent plate reader.

-

Data Analysis: A concentration-response curve is generated to determine the EC50 and Emax values.

Factor Xa Inhibitors for Anticoagulation

Cyanoguanidine-based lactam derivatives have been identified as potent and orally bioavailable inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By inhibiting FXa, these compounds prevent the conversion of prothrombin to thrombin, thereby exerting an anticoagulant effect.

A leading example is BMS-269223, which demonstrates high affinity for FXa and prolongs prothrombin time.[4]

Coagulation Cascade and FXa Inhibition

The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the mechanism of its inhibition by cyanoguanidine derivatives.

Quantitative Data

| Compound | Factor Xa Inhibition Ki (nM) | Prothrombin Time Doubling Concentration (EC2xPT) (µM) |

| BMS-269223 | 6.5[4] | 32[4] |

Experimental Protocols

Factor Xa Inhibition Assay

This is a functional assay to determine the inhibitory potency of a compound against Factor Xa.

-

Reagents: Human Factor Xa, a chromogenic substrate for Factor Xa, and a buffer solution are required.

-

Assay Procedure:

-

A solution of Factor Xa is incubated with various concentrations of the test compound.

-

The chromogenic substrate is added to the mixture.

-

The rate of substrate hydrolysis, which is proportional to the residual Factor Xa activity, is measured spectrophotometrically.

-

-

Data Analysis: The inhibition constant (Ki) is calculated from the concentration-response data.

Prothrombin Time (PT) Assay

The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor. It is used to assess the extrinsic and common pathways of coagulation.

-

Sample Collection: Blood is collected in a tube containing sodium citrate to prevent coagulation.

-

Plasma Preparation: Platelet-poor plasma is obtained by centrifugation.

-

Assay Performance:

-

The plasma sample is incubated at 37°C.

-

A reagent containing tissue factor and calcium chloride is added to the plasma.

-

The time to clot formation is measured using an automated coagulometer.

-

-

Data Interpretation: A prolongation of the PT indicates a deficiency in one or more clotting factors or the presence of an anticoagulant.

Antitumor Activity

Certain pyridyl cyanoguanidines, most notably CHS-828, have demonstrated potent antitumor activity both in vitro and in vivo.[5] The primary mechanism of action for CHS-828 is the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[6] This leads to the depletion of intracellular NAD+, an essential cofactor for numerous cellular processes, ultimately resulting in cancer cell death through apoptosis.[7]

Mechanism of Action: NAMPT Inhibition and Apoptosis Induction

The following diagram outlines the cellular pathway affected by CHS-828.

Quantitative Data

The cytotoxic activity of CHS-828 has been evaluated against a panel of human cancer cell lines, including the NCI-60 panel.

| Cell Line | Cancer Type | IC50 (µM) |

| Panel of 10 Human Myeloma Cell Lines | Multiple Myeloma | 0.01 - 0.3[5] |

Note: IC50 values can vary depending on the specific cell line and assay conditions.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's 60 human tumor cell line screen is a standardized method for identifying and characterizing novel anticancer agents.

-

Cell Lines: A panel of 60 human cancer cell lines representing various cancer types (e.g., leukemia, melanoma, lung, colon, kidney, ovarian, breast, prostate, and central nervous system cancers) is used.[8]

-

Assay Procedure:

-

Cells are inoculated into 96-well microtiter plates.

-

After a 24-hour incubation period, the cells are treated with the test compound at five different concentrations.

-

The plates are incubated for an additional 48 hours.

-

The sulforhodamine B (SRB) assay is used to determine cell viability by measuring total protein content.

-

-

Data Analysis: The 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% lethal concentration (LC50) are calculated for each cell line.[9]

Histamine H1 and H2 Receptor Antagonism

Cyanoguanidine derivatives have been synthesized that exhibit dual antagonist activity at both histamine H1 and H2 receptors.[10][11] This is achieved by linking H1- and H2-receptor pharmacophoric substructures via a cyanoguanidine moiety. These compounds have potential applications in conditions where blockade of both receptor subtypes is beneficial, such as in certain allergic and inflammatory responses.

Quantitative Data

The antagonist potency of these compounds is typically expressed as pKB or pA2 values.

| Compound | H1 Receptor Antagonism (Guinea Pig Ileum) pKB | H2 Receptor Antagonism (Guinea Pig Atrium) pKB |

| Compound 21 | 8.42 | 6.43 |

| Compound 25 | 8.05 | 7.73 |

| Compound 28 | 8.6 | - |

| Compound 32 | 8.61 | 6.61 |

| Mepyramine (H1 antagonist) | 9.07 | - |

| Cimetidine (H2 antagonist) | - | 6.40 |

Data from Sadek et al. (2013)[10]

Experimental Protocols

Guinea Pig Ileum Assay for H1 Antagonism

This classic pharmacological preparation is used to assess the contractile response of smooth muscle to histamine and the inhibitory effect of H1 antagonists.

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing Tyrode's solution at 37°C, aerated with carbogen.

-

Contraction Measurement: The contractile responses of the ileum segment are recorded using an isotonic transducer.

-

Assay Procedure:

-

A cumulative concentration-response curve to histamine is established.

-

The tissue is then incubated with the test compound (antagonist) for a defined period.

-

A second concentration-response curve to histamine is generated in the presence of the antagonist.

-

-

Data Analysis: The pA2 or pKB value is calculated from the rightward shift of the histamine concentration-response curve caused by the antagonist.

Guinea Pig Right Atrium Assay for H2 Antagonism

This assay measures the positive chronotropic (rate-increasing) effect of histamine on the spontaneously beating right atrium, which is mediated by H2 receptors.

-

Tissue Preparation: The spontaneously beating right atrium is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution at 37°C, gassed with carbogen.

-

Rate Measurement: The heart rate is recorded using a force-displacement transducer.

-

Assay Procedure:

-

A cumulative concentration-response curve to histamine is obtained.

-

The atrium is incubated with the cyanoguanidine derivative.

-

A second histamine concentration-response curve is established.

-

-

Data Analysis: The antagonist potency is determined by calculating the pA2 or pKB value from the shift in the histamine concentration-response curve.

Anti-inflammatory Activity

Emerging evidence suggests that certain cyanoguanidine and related nitrogen-containing heterocyclic derivatives possess anti-inflammatory properties. This activity is often attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2.

NF-κB Signaling Pathway in Inflammation

The diagram below illustrates the canonical NF-κB signaling pathway and its role in inflammation.

Quantitative Data

The following data is for polysubstituted pyridine derivatives, which are structurally related to some cyanoguanidine compounds and demonstrate the potential for this class of molecules as anti-inflammatory agents.

| Compound | NO Release Inhibition IC50 (µM) | NF-κB Activity Inhibition IC50 (nM) |

| Compound 14 | 3.2 | 167.4 |

| Compound 15 | 1.1 | 532.5 |

| Compound 51 | 3.1 | 172.2 |

Data from a study on polysubstituted pyridine derivatives.[12]

Experimental Protocols

LPS-Induced Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Assay Procedure:

-

Cells are seeded in 96-well plates.

-

The cells are pre-treated with various concentrations of the test compound for 1 hour.

-

LPS is added to stimulate the cells, and they are incubated for 24 hours.

-

The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

-

Data Analysis: The IC50 value for the inhibition of NO production is calculated.

NF-κB Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Cell Line: A cell line (e.g., HEK293T) is transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

-

Assay Procedure:

-

Transfected cells are plated in 96-well plates.

-

Cells are pre-incubated with the test compound.

-

An NF-κB activator, such as TNF-α or LPS, is added to the cells.

-

After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

-

-

Data Analysis: The IC50 value for the inhibition of NF-κB transcriptional activity is determined.

Conclusion

The cyanoguanidine moiety has proven to be a valuable component in the design of novel therapeutic agents with a broad spectrum of biological activities. From potent and safer analgesics to anticoagulants and anticancer drugs, cyanoguanidine derivatives continue to be a rich area of research for drug development professionals. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the further investigation and optimization of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dctd.cancer.gov [dctd.cancer.gov]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

The Guanidine Group: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide on the Applications of Substituted Guanidines in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The guanidinium moiety, a versatile and highly basic functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties, including its ability to form multiple hydrogen bonds and engage in electrostatic interactions, make it a critical pharmacophore in a vast array of biologically active compounds.[1] This technical guide provides a comprehensive overview of the current and potential applications of substituted guanidines in drug discovery, with a focus on their therapeutic targets, mechanisms of action, and the experimental methodologies used in their evaluation.

Therapeutic Applications and Mechanisms of Action

Substituted guanidines exhibit a broad spectrum of pharmacological activities, targeting a diverse range of biological systems.[2][3] The protonated guanidinium cation at physiological pH allows for strong interactions with biological targets such as enzymes and receptors.[4]

Central Nervous System Disorders

Guanidine derivatives have shown significant promise in the treatment of various central nervous system (CNS) disorders. They are known to modulate the activity of several key receptors, including:

-

α2-Adrenoceptors: Guanfacine and guanabenz are well-known α2-adrenoceptor agonists used in the treatment of hypertension and, more recently, Attention-Deficit/Hyperactivity Disorder (ADHD).[5][6] These compounds mimic the action of norepinephrine in the prefrontal cortex, enhancing neuronal firing and improving attention and impulse control.[7]

-

Neuropeptide Y (NPY) Receptors: Substituted guanidines, particularly those derived from arginine, have been developed as potent antagonists of the NPY Y1 receptor.[8][9] NPY is a key regulator of food intake, and Y1 receptor antagonists are being investigated as potential anti-obesity agents.[10]

-

Sigma Receptors: N,N'-di-o-tolyl-guanidine (o-DTG) and its derivatives are pan-selective sigma receptor agonists that have demonstrated neuroprotective effects in preclinical models of stroke.[11] They are thought to exert their effects by modulating calcium homeostasis and reducing excitotoxicity.[11]

Cardiovascular Diseases

The ability of guanidines to interact with ion channels and receptors in the cardiovascular system has led to their use as antihypertensive agents.

-

Voltage-Gated Potassium (Kv) Channels: Guanidine and its analogs can inhibit Kv channels, leading to an enhanced release of neurotransmitters like acetylcholine at the neuromuscular junction.[12][13] This mechanism is also relevant to their effects on vascular smooth muscle, contributing to their blood pressure-lowering effects.

-

Na+/H+ Exchanger (NHE) Inhibition: Acylguanidine derivatives are potent inhibitors of the Na+/H+ exchanger, an important regulator of intracellular pH.[3] NHE-1 inhibitors are being explored for the treatment of ischemic-reperfusion injury and other cardiovascular conditions.

Cancer

The guanidinium group is a feature of several anticancer agents, where it can contribute to DNA binding and enzyme inhibition.

-

DNA Interaction: The positive charge of the guanidinium group facilitates interaction with the negatively charged phosphate backbone of DNA.[14] Some guanidine-containing compounds act as minor groove binders, interfering with DNA replication and transcription.

-

Enzyme Inhibition: Guanidine derivatives have been designed to inhibit various enzymes implicated in cancer progression, such as protein kinases and phosphatases.[15][16]

Infectious Diseases

The strong basicity and hydrogen-bonding capacity of the guanidinium group are advantageous for targeting microbial enzymes and other essential cellular components.

-

Antibacterial Agents: Guanidine-containing compounds have demonstrated broad-spectrum antibacterial activity.[3] The positively charged guanidinium group can disrupt bacterial cell membranes.

-

Antiviral Agents: Zanamivir, an influenza neuraminidase inhibitor, features a guanidino group that is crucial for its binding to the viral enzyme.

-

Antifungal and Antiprotozoal Activities: Various natural and synthetic guanidine derivatives have shown promising activity against a range of fungal and protozoal pathogens.[2][6]

Quantitative Pharmacological Data

The following tables summarize key pharmacological data for a selection of substituted guanidines, providing a comparative overview of their potency and selectivity.

Table 1: Inhibitory Activity of Guanidine Derivatives against Various Enzymes

| Compound/Class | Target Enzyme | IC50 / Ki | Reference(s) |

| Sphingosine Kinase Inhibitors | SphK1 | Ki = 1-10 µM | [15] |

| Sphingosine Kinase Inhibitors | SphK2 | Ki = 1-10 µM | [15] |

| Guanidine Hydrochloride (GuHCl) | β-Galactosidase | Competitive (Ki) and Non-competitive (Ki') constants determined | [17][18] |

| Indole-based compounds | Various Enzymes | IC50 values ranging from µM to nM | [19] |

Table 2: Receptor Binding Affinities of Guanidine-Based Ligands

| Compound | Receptor | Ki (nM) / pKi | Reference(s) |

| N,N'-di-p-bromo-phenyl-guanidine (p-BrDPhG) | σ-1 | Lower affinity than o-DTG | [11] |

| p-BrDPhG | σ-2 | Lower affinity than o-DTG | [11] |

| Guanfacine | α2A-adrenoceptor | High Selectivity | [20] |

| Guanabenz | α2A-adrenoceptor | High Selectivity | [20] |

| Arginine Derivatives | NPY Y1 Receptor | pKB values in the range of 6.3-6.6 | [9] |

| Histamine H3R Antagonists | Muscarinic M2R/M4R | pKi values reported | [21] |

Table 3: Cellular Activity of Substituted Guanidines

| Compound/Class | Cell Line | Activity | IC50 / GI50 | Reference(s) |

| Arene–Ruthenium Complexes with Guanidine-Based Ligands | PC3, BPH1, A549, WI-38 | Antiproliferative | IC50 values determined | [22] |

| Phenyl-guanidines (e.g., ACB0) | Glioblastoma | Cytotoxic | Lower than temozolomide | |

| Guanidine-based SphK inhibitors | U937 (histiocytic lymphoma) | Decrease S1P levels | - | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the discovery and characterization of substituted guanidines.

Synthesis of Substituted Guanidines

Protocol 1: General Synthesis of N,N'-di-Boc-N''-substituted Guanidines [23]

This protocol describes a widely used method for the synthesis of protected guanidines, which can then be deprotected to yield the final product.

-

Activation of N,N'-di-Boc-thiourea: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-di-Boc-thiourea in a suitable anhydrous solvent such as tetrahydrofuran (THF). Add an activating agent, for example, 2-chloro-4,6-dimethoxy-1,3,5-triazine (TCT) or a peptide coupling reagent like HATU. Stir the reaction mixture at room temperature for 1-2 hours to ensure complete activation.

-

Guanylation of the Amine: To the activated thiourea solution, add the primary or secondary amine (R1R2NH) of interest. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (usually 2-24 hours).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the N,N'-di-Boc-N''-substituted guanidine.

-

Deprotection: Dissolve the purified Boc-protected guanidine in a suitable solvent like dichloromethane (DCM). Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Isolation of the Final Product: After complete deprotection, remove the solvent and excess acid under reduced pressure. The resulting guanidine salt can be purified by recrystallization or precipitation from a suitable solvent system.

Biological Evaluation

Protocol 2: Enzyme Inhibition Assay [4][24][25]

This protocol outlines a general procedure for determining the inhibitory potency (IC50) of a substituted guanidine against a specific enzyme.

-

Preparation of Reagents:

-

Prepare a stock solution of the purified enzyme in a suitable assay buffer that ensures its stability and optimal activity.

-

Prepare a stock solution of the enzyme's substrate in the assay buffer.

-

Prepare a stock solution of the substituted guanidine inhibitor in 100% DMSO. Create a series of dilutions of the inhibitor in the assay buffer to generate a dose-response curve.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the specific enzyme and substrate used.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Protocol 3: Radioligand Receptor Binding Assay [11][26][27]

This protocol describes a method to determine the binding affinity (Ki) of a substituted guanidine for a specific receptor.

-

Membrane Preparation: Prepare a membrane fraction from cells or tissues expressing the receptor of interest through homogenization and centrifugation.

-

Binding Reaction: In a 96-well filter plate, incubate the membrane preparation with a constant concentration of a specific radioligand (e.g., [3H]-labeled) and varying concentrations of the unlabeled substituted guanidine (competitor).

-

Incubation and Filtration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a defined temperature. Terminate the reaction by rapid filtration through a glass fiber filter mat to separate the bound from the free radioligand.

-

Quantification: Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50 value).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 4: Cellular Assay for Antiproliferative Activity (MTT Assay) [22]

This protocol is used to assess the cytotoxic or antiproliferative effects of substituted guanidines on cancer cell lines.

-

Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted guanidine compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-